molecular formula C6H8N2O B14031075 4-Amino-2-methylpyridin-3-ol

4-Amino-2-methylpyridin-3-ol

Cat. No.: B14031075
M. Wt: 124.14 g/mol
InChI Key: NXCMHUKMFSBHJQ-UHFFFAOYSA-N
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Description

4-Amino-2-methylpyridin-3-ol is a pyridine derivative with the molecular formula C6H8N2O. This compound is characterized by the presence of an amino group at the 4th position, a methyl group at the 2nd position, and a hydroxyl group at the 3rd position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-methylpyridin-3-ol can be achieved through several methods. One common route involves the reaction of 2-chloro-5-methyl-4-nitropyridine-1-oxide with potassium hydroxide in methanol under pressure, followed by hydrogenation using a platinum catalyst . Another method includes the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-methylpyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using platinum or palladium catalysts.

    Substitution: Alkaline conditions using bases like sodium hydroxide or potassium hydroxide.

Major Products:

Mechanism of Action

The mechanism of action of 4-Amino-2-methylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo nucleophilic substitution reactions allows it to modify various biomolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-Amino-2-methylpyridin-3-ol is unique due to the presence of both an amino and a hydroxyl group on the pyridine ring, which imparts significant basicity and reactivity. This dual functionality makes it a versatile compound in various chemical and biological applications .

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

4-amino-2-methylpyridin-3-ol

InChI

InChI=1S/C6H8N2O/c1-4-6(9)5(7)2-3-8-4/h2-3,9H,1H3,(H2,7,8)

InChI Key

NXCMHUKMFSBHJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1O)N

Origin of Product

United States

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